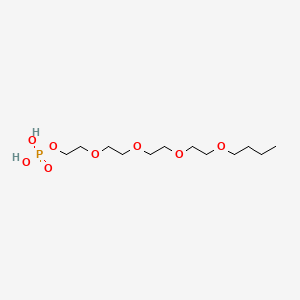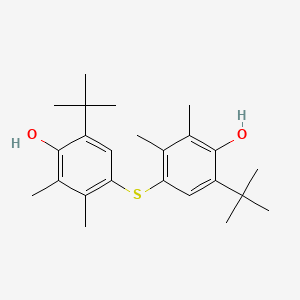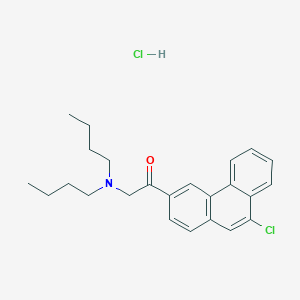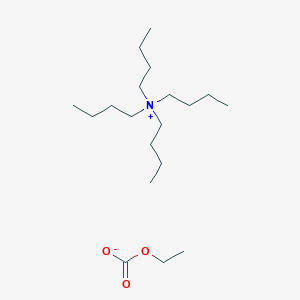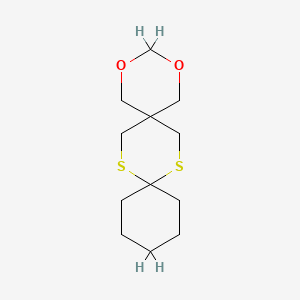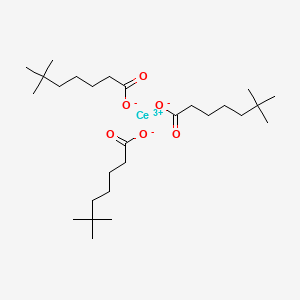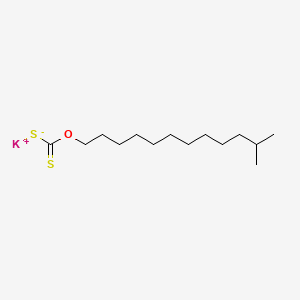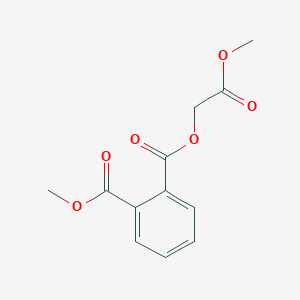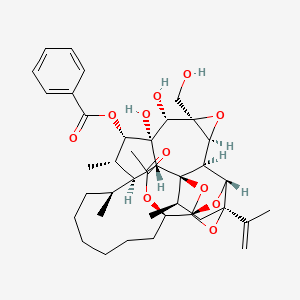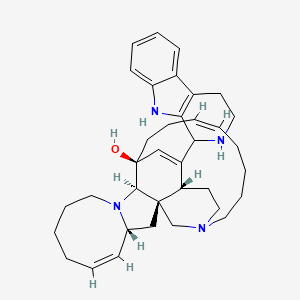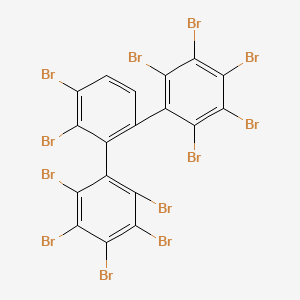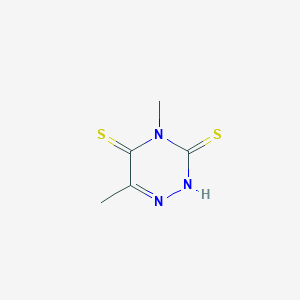
4,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 58614 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and effectiveness in different chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
NSC 58614 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound that retain its core structure while exhibiting new properties.
Wissenschaftliche Forschungsanwendungen
NSC 58614 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its behavior and potential uses. In biology, it has been explored for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 58614 is being investigated for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes. In industry, the compound is used in the development of new materials and chemical processes that benefit from its unique properties.
Wirkmechanismus
The mechanism of action of NSC 58614 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 58614 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share some similarities with NSC 58614 but also exhibit distinct differences in their chemical behavior and potential applications. The unique properties of NSC 58614 make it a valuable compound for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6625-99-6 |
|---|---|
Molekularformel |
C5H7N3S2 |
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
4,6-dimethyl-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C5H7N3S2/c1-3-4(9)8(2)5(10)7-6-3/h1-2H3,(H,7,10) |
InChI-Schlüssel |
IHJNIXUYERUSID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


